
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene is an organic compound with the molecular formula C₁₂H₁₇Cl₂O₄P It is characterized by the presence of two chlorine atoms, a benzene ring, and a diethoxyphosphorylethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene typically involves the reaction of 2,4-dichlorophenol with diethyl phosphite in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,4-dichlorophenol and diethyl phosphite.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. A base, such as sodium hydride, is used to deprotonate the phenol, facilitating the nucleophilic attack on the diethyl phosphite.
Product Isolation: The product is isolated through standard purification techniques, such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphorus center.
Hydrolysis: The diethoxyphosphorylethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the diethoxyphosphorylethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while hydrolysis results in phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene involves its interaction with specific molecular targets. The diethoxyphosphorylethoxy group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The chlorine atoms on the benzene ring may also contribute to its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: Shares the dichlorobenzene core but lacks the diethoxyphosphorylethoxy group.
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorobenzene structure but different functional groups.
2,3-Dichloro-5,6-dicyano-p-benzoquinone: Another dichlorobenzene derivative with distinct functional groups.
Uniqueness
2,4-Dichloro-1-(2-diethoxyphosphorylethoxy)benzene is unique due to the presence of the diethoxyphosphorylethoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such functionality is required.
Eigenschaften
CAS-Nummer |
6965-48-6 |
|---|---|
Molekularformel |
C12H17Cl2O4P |
Molekulargewicht |
327.14 g/mol |
IUPAC-Name |
2,4-dichloro-1-(2-diethoxyphosphorylethoxy)benzene |
InChI |
InChI=1S/C12H17Cl2O4P/c1-3-17-19(15,18-4-2)8-7-16-12-6-5-10(13)9-11(12)14/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
XRIGMBSQLGXTIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCOC1=C(C=C(C=C1)Cl)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


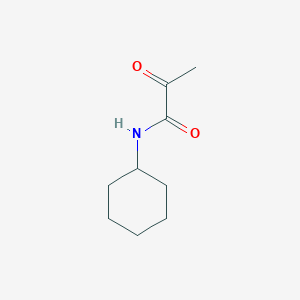
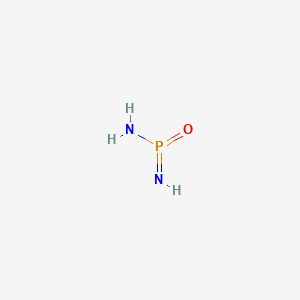
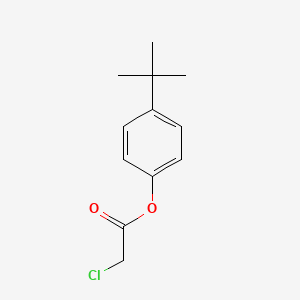
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)
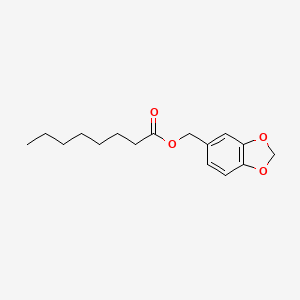
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
![2,14-dioxapentacyclo[14.8.0.04,13.06,11.018,23]tetracosa-1(24),4,6,8,10,12,16,18,20,22-decaene-3,15-dione](/img/structure/B14721973.png)

![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)
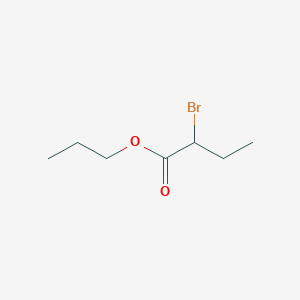
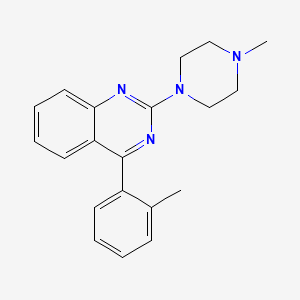

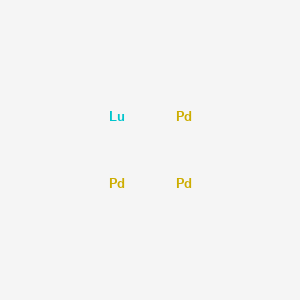
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)
